GNE-781

Descripción general

Descripción

GNE-781 es un inhibidor altamente avanzado, potente y selectivo del dominio bromodominio de la proteína de unión al elemento de respuesta del monofosfato cíclico de adenosina (CBP) y su parálogo, la proteína de unión a E1A adenoviral de 300 kDa (P300). Estas proteínas están involucradas en la regulación transcripcional y se han visto implicadas en el desarrollo, mantenimiento o progresión del cáncer .

Aplicaciones Científicas De Investigación

Cancer Treatment

GNE-781 has been extensively studied for its anticancer properties:

- Acute Myeloid Leukemia (AML) : In AML models, this compound demonstrated significant antitumor activity by reducing the expression of the FOXP3 gene, which is associated with immune regulation and cancer progression . It was shown to suppress leukemia progression in vivo, indicating its potential as a therapeutic option for AML patients.

- NUT Midline Carcinoma (NMC) : This rare and aggressive cancer type is driven by the BRD4-NUT fusion oncoprotein. Research indicates that combining this compound with other bromodomain inhibitors enhances the depletion of MYC oncogene expression, leading to synergistic inhibition of NMC growth . In xenograft models, this combination resulted in significant tumor regression and improved survival rates compared to standard therapies.

Mechanistic Studies

This compound serves as a critical tool in understanding the biological functions of bromodomains:

- Gene Expression Modulation : Studies have highlighted this compound's role in down-regulating genes involved in cell proliferation and inflammatory responses. For instance, it was found to suppress genes related to myogenesis and immune response pathways, which are crucial for understanding muscle differentiation and immune regulation .

- Epigenetic Research : By inhibiting CBP/p300 bromodomains, this compound facilitates research into epigenetic modifications that regulate gene expression patterns across various cellular contexts, including metabolic pathways and cancer biology .

Table 1: Summary of Key Findings on this compound

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Romero et al. (2017) | Acute Myeloid Leukemia | Inhibition of FOXP3 expression | Reduced leukemia progression in vivo |

| Morrison-Smith et al. (2020) | NUT Midline Carcinoma | Combined inhibition with BET inhibitors | Synergistic reduction of MYC expression |

| Garcia-Carpizo et al. (2019) | Prostate Cancer | Suppression of androgen receptor target genes | Induced growth inhibition |

Mecanismo De Acción

GNE-781 ejerce sus efectos inhibiendo el bromodominio de CBP/P300, que son acetiltransferasas de histonas involucradas en la regulación transcripcional. Al unirse al bromodominio, this compound evita que CBP/P300 se asocie con la cromatina y la modifique mediante acetilación. Esta inhibición interrumpe el reclutamiento de varias proteínas de transcripción, lo que lleva a una expresión génica alterada y una reducción del crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

GNE-781 interacts with the bromodomain of the transcriptional regulators CBP and p300 . These interactions lead to the inhibition of these proteins, which play a crucial role in gene expression programs through lysine acetylation of chromatin and transcriptional regulators .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In multiple myeloma cells, for example, this compound leads to effective cell killing . This is likely due to its ability to inhibit the activity of CBP and p300, which are critical for the establishment and activation of enhancer-mediated transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the bromodomain of CBP and p300 . By binding to these domains, this compound prevents these proteins from carrying out their normal functions, leading to changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with enzymes and cofactors involved in gene expression and chromatin remodeling .

Transport and Distribution

Information about the transport and distribution of this compound within cells and tissues is not currently available. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with transporters or binding proteins involved in these processes .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound is localized to the nucleus, where these proteins carry out their functions .

Métodos De Preparación

La síntesis de GNE-781 implica un diseño basado en la estructura y estudios de relación estructura-actividad. La anilina de un compuesto precursor se limita a un motivo de tetrahidroquinolina para mantener la potencia y aumentar la selectividad. Se realizan modificaciones adicionales dirigidas a regiones específicas del bromodominio de CBP, como el estante LPF, el bucle BC y las regiones KAc, para mejorar la potencia y la selectividad . Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible.

Análisis De Reacciones Químicas

GNE-781 sufre diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando nucleófilos o electrófilos

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

GNE-781 se compara con otros inhibidores del bromodominio, como:

GNE-272: Un inhibidor moderadamente potente y selectivo del bromodominio de CBP

I-CBP112: Un inhibidor selectivo de molécula pequeña del bromodominio p300/CBP.

This compound es único debido a su alta potencia y selectividad para el bromodominio de CBP/P300, así como sus propiedades no penetrantes en el sistema nervioso central, que lo hacen adecuado para estudios in vivo .

Actividad Biológica

GNE-781 is a small-molecule inhibitor specifically designed to target the bromodomains of the CREB-binding protein (CBP) and p300, which are critically involved in regulating transcription and chromatin dynamics. This compound exhibits remarkable selectivity and potency, making it a promising candidate for therapeutic applications, particularly in oncology.

This compound functions by selectively inhibiting the bromodomains of CBP and p300, which play vital roles in transcriptional regulation through their interactions with acetylated lysines on histones and non-histone proteins. By disrupting these interactions, this compound can modulate gene expression patterns associated with various diseases, including cancer.

Selectivity and Potency

This compound demonstrates a 650-fold selectivity over BRD4, another member of the bromodomain family, making it particularly valuable in research and potential therapeutic contexts. The compound has shown an IC50 of 0.94 nM for CBP and 6.2 nM for p300, indicating its high potency in inhibiting these targets .

Preclinical Findings

- Toxicology Studies : In preclinical studies involving adult rats and dogs, this compound was generally well-tolerated but exhibited notable effects on thrombopoiesis and differentiation of hematopoietic lineages. Specifically, there were significant impacts on erythroid, granulocytic, and lymphoid cell differentiation .

- Antitumor Activity : this compound has been shown to possess antitumor properties in models of acute myeloid leukemia (AML), where it decreased Foxp3 transcript levels in a dose-dependent manner. This suggests its potential utility in targeting immune regulatory pathways as well .

- Gene Expression Modulation : Treatment with this compound has resulted in significant changes in gene expression profiles related to cell cycle regulation and inflammation. For instance, down-regulation of genes involved in the interferon response was observed, indicating its role in modulating immune responses .

Case Study 1: Acute Myeloid Leukemia (AML)

In a preclinical AML model, this compound demonstrated significant efficacy by reducing tumor burden and altering the expression of key oncogenes. The study highlighted the compound's ability to induce apoptosis in leukemic cells while sparing normal hematopoietic cells to some extent.

Case Study 2: Muscle Differentiation

In cellular models studying muscle differentiation, this compound was found to inhibit differentiation processes by affecting BRD-mediated transcriptional regulation. This underscores its role not only in cancer biology but also in developmental biology contexts .

Summary of Key Findings

| Feature | Details |

|---|---|

| Target Proteins | CBP/p300 |

| Selectivity | 650-fold over BRD4 |

| Potency (IC50) | CBP: 0.94 nM; p300: 6.2 nM |

| Toxicity Observations | Effects on thrombopoiesis; hematopoietic differentiation inhibition |

| Antitumor Activity | Effective in AML models; reduces Foxp3 levels |

| Gene Expression Changes | Down-regulation of inflammatory pathways |

Propiedades

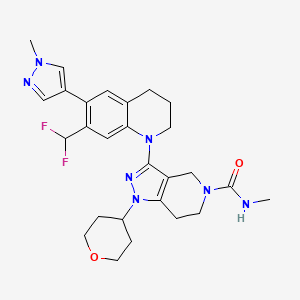

IUPAC Name |

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCWHSDMJBAGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.